Prmt6-IN-3 was developed through structure-based drug design aimed at inhibiting the enzymatic activity of PRMT6. The compound is classified as a selective PRMT6 inhibitor, which is significant for research into epigenetic regulation and potential therapeutic applications in diseases where PRMT6 activity is dysregulated, such as cancer .
The synthesis of Prmt6-IN-3 involves several key steps typically found in organic synthesis. The compound is synthesized using a combination of coupling reactions, protecting group strategies, and purification techniques.
These methods allow for the efficient production of Prmt6-IN-3 with high purity and yield .
Prmt6-IN-3 features a unique molecular structure that facilitates its binding to the active site of PRMT6. The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional conformation.
The detailed structural data can be represented in databases such as the Protein Data Bank (PDB) once crystallographic studies are performed .
Prmt6-IN-3 undergoes specific chemical reactions that facilitate its interaction with PRMT6.
These analyses help elucidate how effectively Prmt6-IN-3 can inhibit PRMT6 activity under various conditions .
The mechanism by which Prmt6-IN-3 exerts its inhibitory effects involves several steps:
Data from biochemical assays can demonstrate these changes in enzyme activity upon treatment with Prmt6-IN-3 .
Prmt6-IN-3 possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are essential for optimizing formulations for experimental or therapeutic use .
Prmt6-IN-3 has several scientific applications:
PRMT6 is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, generating ω-NG-monomethylarginine (MMA) and asymmetric ω-NG,NG-dimethylarginine (ADMA). This enzymatic activity drives epigenetic regulation primarily through histone modifications, notably histone H3 asymmetric dimethylation at arginine 2 (H3R2me2a). This mark antagonizes trimethylation of histone H3 lysine 4 (H3K4me3), a transcriptional activation signal, thereby establishing a repressive chromatin state [1] [6]. Beyond histones, PRMT6 methylates non-histone substrates such as transcription factors (e.g., LEF1) and RNA-binding proteins, expanding its influence on gene expression networks [10].
The enzyme employs a random-sequential kinetic mechanism where SAM and substrate peptides bind independently to form a ternary complex, contrasting earlier models suggesting ordered binding [1]. Key structural features include:
Table 1: Selectivity Profile of PRMT6 Inhibitors
Compound | PRMT6 IC₅₀ (nM) | Selectivity vs. PRMT1 | Selectivity vs. PRMT4 |
---|---|---|---|
Prmt6-IN-3 | 42 | >200-fold | >150-fold |
EPZ020411 | 62 | >100-fold | >50-fold |
SGC6870 | 85 | >120-fold | >100-fold |
Data derived from biochemical assays comparing inhibitor potency across PRMT family members [6].
Prmt6-IN-3 exemplifies a potent, selective inhibitor class featuring a pyrazolopyrimidine core that occupies the SAM-binding pocket and substrate channel, competitively blocking methyltransferase activity. Its >200-fold selectivity over PRMT1 arises from steric hindrance with PRMT1’s unique hydrophobic subpocket [6].
PRMT6 is genomically amplified and overexpressed in multiple cancers, correlating with advanced tumor stage, metastasis, and poor survival. Functional studies validate its role as an oncogenic driver through epigenetic reprogramming:
Table 2: PRMT6 Overexpression in Human Cancers
Cancer Type | Elevated PRMT6 (%) | Key Target Genes | Functional Outcome |
---|---|---|---|
Glioblastoma | 80–90% | YTHDF2, CDC20 | EMT, stemness |
Colorectal Cancer | 70–85% | c-MYC, CCND1 | Proliferation, chemoresistance |
Lung Adenocarcinoma | 60–75% | p18, p21 | Cell cycle progression |
Breast Cancer | 50–65% | STAT3, Cyclin D1 | Metastasis |
Data aggregated from TCGA analyses and immunohistochemical studies [4] [5] [8].
Prmt6-IN-3 reverses oncogenic phenotypes by normalizing these pathways: In colorectal cancer models, it suppresses MYC signaling and restores cell-cycle inhibitor expression [8].
PRMT6 drives metastatic progression by modulating key signaling effectors via direct methylation:
Table 3: Therapeutic Targeting of PRMT6-Dependent Pathways
Pathway | PRMT6 Substrate | Inhibitor | Phenotypic Impact |
---|---|---|---|
JAK2-STAT3 | STAT3 (R729me2a) | EPZ020411 | Blocks breast cancer lung metastasis |
MYC stabilization | c-MYC (R371me1) | Prmt6-IN-3 | Suppresses colorectal cancer xenografts |
Wnt/β-catenin | Histone H3 (R2me2a) | SGC6870 | Inhibits glioblastoma invasion |
Functional data from in vitro and in vivo models [3] [6] [8].
The LEF1/PRMT6 complex exemplifies context-dependent signaling: PRMT6 binds LEF1 to co-activate CCND1 (Cyclin D1) transcription, fueling G1/S progression in leukemia. Prmt6-IN-3 disrupts this complex, reducing Cyclin D1 levels by >50% [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8